An In-depth Technical Guide to 2-Cyclohexyl-3-methyloxirane: Synthesis, Stereochemistry, and Applications
An In-depth Technical Guide to 2-Cyclohexyl-3-methyloxirane: Synthesis, Stereochemistry, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclohexyl-3-methyloxirane is a saturated heterocyclic compound featuring a strained three-membered oxirane ring substituted with a cyclohexyl and a methyl group at adjacent carbon atoms. This structure, possessing two stereocenters, gives rise to a rich stereochemical landscape and a versatile reactivity profile, making it a molecule of significant interest in synthetic organic chemistry and medicinal chemistry. The inherent ring strain of the epoxide functionality renders it susceptible to nucleophilic attack, providing a powerful tool for the introduction of diverse functional groups with regio- and stereocontrol.
The incorporation of a cyclohexyl moiety is a common strategy in drug design. This lipophilic group can serve as a bioisostere for other functionalities, such as a phenyl or tert-butyl group, influencing the molecule's size, shape, and conformational flexibility.[1] The rigid nature of the cyclohexane ring, compared to a flexible alkyl chain, can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced affinity.[1] This guide provides a comprehensive overview of the fundamental properties of 2-cyclohexyl-3-methyloxirane, including its synthesis, stereochemistry, and characteristic reactions, with a focus on its potential applications in the development of novel therapeutics.
Synthesis of 2-Cyclohexyl-3-methyloxirane
The primary route to 2-cyclohexyl-3-methyloxirane involves the epoxidation of the corresponding alkene, 1-cyclohexylpropene. This precursor can exist as two geometric isomers, (E)- and (Z)-1-cyclohexylpropene, the choice of which will directly influence the stereochemistry of the resulting epoxide.
Epoxidation of 1-Cyclohexylpropene
The epoxidation of alkenes is a well-established transformation in organic synthesis, with a variety of reagents available to effect this conversion. Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed due to their reliability and operational simplicity.[2] The reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the oxygen atom is delivered to the same face of the double bond, resulting in a syn-addition.[2]
Experimental Protocol: Synthesis of 2-Cyclohexyl-3-methyloxirane via Epoxidation
Objective: To synthesize 2-cyclohexyl-3-methyloxirane from 1-cyclohexylpropene using m-CPBA.
Materials:
-
1-cyclohexylpropene (1.0 equiv)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1-cyclohexylpropene in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium thiosulfate solution to decompose excess peroxyacid.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired 2-cyclohexyl-3-methyloxirane.
Causality Behind Experimental Choices:
-
m-CPBA as the Oxidant: m-CPBA is a commercially available and relatively stable peroxyacid that provides good yields for the epoxidation of a wide range of alkenes.[2]
-
Dichloromethane as Solvent: DCM is a common solvent for epoxidations as it is relatively inert and effectively dissolves both the alkene and m-CPBA.
-
Low-Temperature Addition: The portion-wise addition of m-CPBA at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.
-
Aqueous Workup: The sodium thiosulfate quench is essential to safely neutralize the unreacted and potentially explosive peroxyacid. The sodium bicarbonate wash removes the acidic byproduct, meta-chlorobenzoic acid.
Stereochemistry
The epoxidation of 1-cyclohexylpropene introduces two adjacent stereocenters, leading to the possibility of four stereoisomers. The stereochemical outcome is dictated by the geometry of the starting alkene and the facial selectivity of the epoxidizing agent.
-
Epoxidation of (E)-1-cyclohexylpropene will yield the trans-2-cyclohexyl-3-methyloxirane as a racemic mixture of (2R,3R) and (2S,3S) enantiomers.
-
Epoxidation of (Z)-1-cyclohexylpropene will yield the cis-2-cyclohexyl-3-methyloxirane as a racemic mixture of (2R,3S) and (2S,3R) enantiomers.
This stereospecificity arises from the concerted syn-addition of the oxygen atom to the plane of the double bond.[2]
Achieving enantioselectivity in this reaction would require the use of a chiral epoxidation catalyst, such as those employed in the Sharpless-Katsuki or Jacobsen-Katsuki epoxidations.
Physical and Chemical Properties
Table 1: Predicted Physicochemical Properties of 2-Cyclohexyl-3-methyloxirane
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₉H₁₆O | - |
| Molecular Weight | 140.22 g/mol | - |
| Appearance | Colorless liquid | General property of small epoxides. |
| Boiling Point | ~180-200 °C | Extrapolation from similar sized epoxides. |
| Solubility | Soluble in organic solvents (ether, DCM); sparingly soluble in water. | Typical for non-polar organic molecules. |
Spectroscopic Characterization
The structural elucidation of 2-cyclohexyl-3-methyloxirane relies on standard spectroscopic techniques.
¹H NMR Spectroscopy (Predicted):
-
Oxirane Protons: The protons on the epoxide ring are expected to resonate in the upfield region of the spectrum, typically between δ 2.5-3.5 ppm. The coupling constants between these protons will be indicative of their relative stereochemistry (cis or trans).
-
Methyl Protons: The methyl group protons will appear as a doublet, coupled to the adjacent oxirane proton, likely in the range of δ 1.2-1.5 ppm.
-
Cyclohexyl Protons: The protons of the cyclohexyl ring will give rise to a complex multiplet in the region of δ 1.0-2.0 ppm.
¹³C NMR Spectroscopy (Predicted):
-
Oxirane Carbons: The carbons of the epoxide ring are expected to appear in the range of δ 50-65 ppm.
-
Methyl Carbon: The methyl carbon will resonate at approximately δ 15-20 ppm.
-
Cyclohexyl Carbons: The carbons of the cyclohexyl ring will appear in the aliphatic region, typically between δ 25-45 ppm.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by:
-
C-H stretching vibrations of the cyclohexyl and methyl groups just below 3000 cm⁻¹.
-
The characteristic asymmetric C-O-C stretch of the epoxide ring, which is a strong band typically appearing around 1250 cm⁻¹.
-
Symmetric ring deformation ("ring breathing") of the epoxide, which can appear as a band in the 800-950 cm⁻¹ region.[3]
Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 140. Common fragmentation patterns for aliphatic epoxides include α-cleavage adjacent to the oxygen atom and loss of small neutral molecules.[4]
Reactivity: Nucleophilic Ring-Opening Reactions
The high reactivity of the epoxide ring is its defining chemical feature, making it a valuable synthetic intermediate. The ring-opening occurs via nucleophilic attack on one of the electrophilic carbon atoms of the oxirane, leading to the formation of a β-substituted alcohol. The regioselectivity and stereochemistry of this reaction are highly dependent on the reaction conditions (acidic or basic) and the nature of the nucleophile.[5][6]
Basic or Nucleophile-Promoted Ring Opening
Under basic or neutral conditions with a strong nucleophile (e.g., RO⁻, R₂N⁻, Grignard reagents), the reaction proceeds via an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the epoxide ring.[5] This results in a product where the nucleophile is attached to the less substituted carbon, and the stereochemistry at the attacked carbon is inverted.
Experimental Protocol: Base-Catalyzed Ring Opening with Sodium Methoxide
Objective: To perform a regioselective ring-opening of 2-cyclohexyl-3-methyloxirane with a strong nucleophile.
Materials:
-
2-cyclohexyl-3-methyloxirane (1.0 equiv)
-
Sodium methoxide (1.5 equiv)
-
Methanol (anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium methoxide in anhydrous methanol.
-
Add a solution of 2-cyclohexyl-3-methyloxirane in anhydrous methanol dropwise to the stirred methoxide solution at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench by the careful addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Acid-Catalyzed Ring Opening
In the presence of an acid catalyst, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack, even by weak nucleophiles like water or alcohols. The regioselectivity of the attack is now governed by electronic factors. The positive charge in the transition state is better stabilized at the more substituted carbon atom. Consequently, the nucleophile preferentially attacks the more substituted carbon.[6][7] The reaction proceeds with inversion of configuration at the center of attack.
Applications in Drug Development and Organic Synthesis
The 2-cyclohexyl-3-methyloxirane scaffold is a valuable building block for the synthesis of more complex molecules with potential biological activity. The ability to introduce two new functional groups with defined stereochemistry through the ring-opening of the epoxide makes it a powerful tool in medicinal chemistry.
The cyclohexyl group itself is a desirable feature in many drug candidates. It can enhance lipophilicity, which can be crucial for membrane permeability and reaching intracellular targets. Its three-dimensional structure can lead to more specific and stronger interactions with the binding pockets of proteins compared to flat aromatic rings.[1]
Derivatives of 2-cyclohexyl-3-methyloxirane, such as the corresponding amino alcohols, diols, and ether alcohols, are precursors to a wide range of bioactive molecules, including potential enzyme inhibitors, receptor antagonists, and antiviral agents. The stereochemical control afforded by the synthesis and subsequent reactions of this epoxide is critical for elucidating structure-activity relationships and developing enantiomerically pure drug candidates.
Conclusion
2-Cyclohexyl-3-methyloxirane is a versatile and synthetically useful molecule. Its preparation via the stereospecific epoxidation of 1-cyclohexylpropene allows for the controlled synthesis of its stereoisomers. The reactivity of the epoxide ring, particularly its susceptibility to nucleophilic ring-opening under both acidic and basic conditions, provides access to a diverse array of functionalized cyclohexyl-containing building blocks. The strategic incorporation of the cyclohexyl moiety, a privileged scaffold in medicinal chemistry, highlights the potential of 2-cyclohexyl-3-methyloxirane and its derivatives in the discovery and development of new therapeutic agents. Further exploration of the reactivity of this compound and the biological activity of its derivatives is a promising area for future research.
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